Fmoc-D-Lys(Ivdde)-OH
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Overview
Description
Fmoc-D-Lys(Ivdde)-OH is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. It is an orthogonally-protected lysine derivative, where the Fmoc group protects the amino terminus and the ivDde group protects the side-chain amino group. This dual protection allows for selective deprotection and modification during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .
Pharmacokinetics
Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .
Result of Action
The result of this compound’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Lys(Ivdde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. After the Fmoc group is removed by treatment with piperidine in DMF, chain extension on the lysine side chain is enabled . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Ivdde)-OH typically involves the protection of the lysine amino groups with Fmoc and ivDde groups. The process begins with the protection of the α-amino group of lysine with the Fmoc group, followed by the protection of the ε-amino group with the ivDde group. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Lys(Ivdde)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in DMF, while the ivDde group is removed using hydrazine in DMF.
Coupling Reactions: The compound participates in peptide bond formation through nucleophilic substitution reactions, where the amino group attacks the carbonyl carbon of an activated carboxyl group.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The selective deprotection allows for further modifications, such as the addition of functional groups or conjugation with other molecules .
Scientific Research Applications
Chemistry
Fmoc-D-Lys(Ivdde)-OH is widely used in the synthesis of complex peptides, including cyclic and branched peptides.
Biology
In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and substrates for studying enzymatic activities .
Medicine
The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, cancer vaccines, and peptide hormones .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for drug delivery and tissue engineering applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another orthogonally-protected lysine derivative, where the Boc group protects the side-chain amino group.
Fmoc-Lys(Mtt)-OH: Uses the Mtt group for side-chain protection, offering different deprotection conditions.
Uniqueness
Fmoc-D-Lys(Ivdde)-OH is unique due to the ivDde group’s selective deprotection conditions, which are milder compared to other protecting groups like Boc and Mtt. This allows for more controlled and selective modifications during peptide synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-HHHXNRCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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